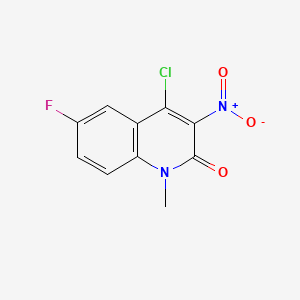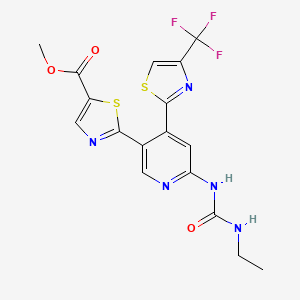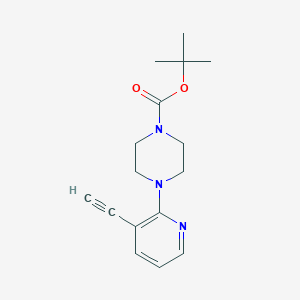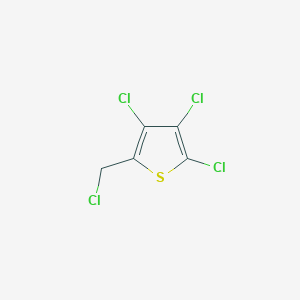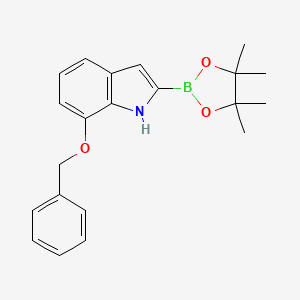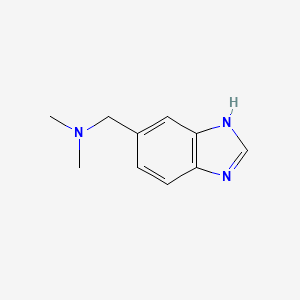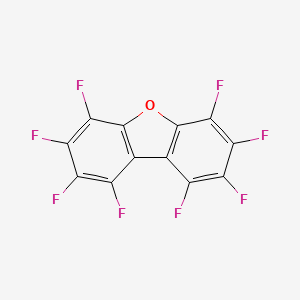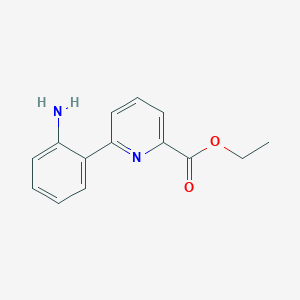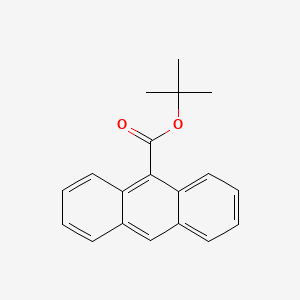![molecular formula C18H21NO4 B13938448 (2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)
(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of (S)-3-amino-3-(1-naphthyl)-propionic acid. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid typically involves the protection of the amino group of (S)-3-amino-3-(1-naphthyl)-propionic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: In an industrial setting, the production of Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified by recrystallization or chromatography .
化学反応の分析
Types of Reactions: Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Amidation: Carboxylic acids or their derivatives, coupling reagents like DCC or EDC.
Substitution: Various electrophiles under nucleophilic substitution conditions.
Major Products:
Deprotection: (S)-3-Amino-3-(1-naphthyl)-propionic acid.
Amidation: Amides derived from the reaction with carboxylic acids.
Substitution: Substituted derivatives depending on the electrophile used.
科学的研究の応用
Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceutical agents, particularly those targeting specific amino acid sequences.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules and can be used in studies involving enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, interacting with molecular targets such as enzymes and receptors .
類似化合物との比較
Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid: Similar structure with an additional carbon in the side chain.
Boc-(S)-3-Amino-3-(2-naphthyl)-propionic acid: Similar structure with the naphthyl group in a different position.
Boc-(S)-3-Amino-3-(phenyl)-propionic acid: Similar structure with a phenyl group instead of a naphthyl group.
Uniqueness: Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid is unique due to the presence of the 1-naphthyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides and other complex molecules where precise control over the structure and reactivity is required .
特性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)14(16(20)21)15(19)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14-15H,19H2,1-3H3,(H,20,21)/t14-,15?/m0/s1 |
InChIキー |
PHJMVBSBYIBVHZ-MLCCFXAWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H](C(C1=CC=CC2=CC=CC=C21)N)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=CC2=CC=CC=C21)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B13938372.png)

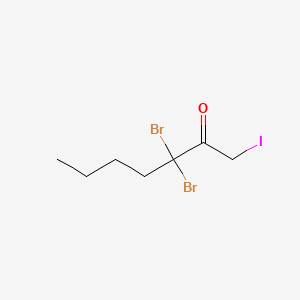
![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)
